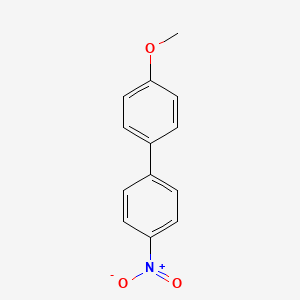

4-Methoxy-4'-nitrobiphenyl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Methoxy-4'-nitrobiphenyl involves several key steps, including coupling reactions and the use of organotin compounds. A notable method includes the palladium-catalyzed Stille cross-coupling reaction, which is favored for its functional group compatibility and the stability of organostannanes under reaction conditions (Williams et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound has been extensively analyzed using various spectroscopic techniques and theoretical calculations. Studies have shown that the molecule exhibits significant geometric optimization and vibrational wavenumbers, as revealed through density functional theory (DFT) computations. The equilibrium geometry and the linear polarizability of the molecule suggest its potential as a nonlinear optical material (Govindarasu & Kavitha, 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound, as well as its thermodynamic properties, have been calculated under different temperatures, providing insights into its stability and reactivity. The molecule's HOMO-LUMO energy gap further explains the charge interactions within the molecule, highlighting its electronic structure and potential chemical reactivity (Govindarasu & Kavitha, 2014).

Physical Properties Analysis

The physical properties of this compound, including its vibrational spectra, have been characterized using FT-IR and FT-Raman spectroscopy. These studies provide valuable data on the compound's structural dynamics and its interactions with electromagnetic radiation, which are crucial for understanding its applications in materials science and spectroscopy (Govindarasu & Kavitha, 2014).

Chemical Properties Analysis

The chemical properties of this compound, including its NBO (Natural Bond Orbital) analysis, molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis, have been thoroughly investigated. These studies help in understanding the molecular stability and the distribution of electron density across the molecule, which are essential for predicting its reactivity and interaction with other chemical species (Govindarasu & Kavitha, 2014).

Wissenschaftliche Forschungsanwendungen

Vibrational Spectra and Molecular Structure Analysis

A comprehensive study was conducted on the geometric optimization, spectroscopic analysis, electronic structure, and nuclear magnetic resonance of 4-Methoxy-4'-nitrobiphenyl (4M4'NBPL). Utilizing HF and DFT/B3LYP with 6-31G(d,p) as the basis set, the study focused on the equilibrium geometry, vibrational wavenumbers, and the first order hyperpolarizability of 4M4'NBPL. The research revealed the potential of 4M4'NBPL as a candidate for nonlinear optical materials, further enhanced by molecular electrostatic potential (MEP), and frontier molecular orbitals (FMO) analysis (Govindarasu & Kavitha, 2014).

Utility in Organic Syntheses

This compound has been identified as an important intermediate in various organic syntheses. It is involved in coupling and metal-catalyzed reactions, particularly with palladium, and plays a role in replacement reactions involving tin and carbon. The study outlines its significance in sulfonation and metalation reactions, underscoring its utility in complex organic synthesis processes (Stille, Echavarren, Williams, & Hendrix, 2003).

Protein Crosslinking and Affinity Labeling

This compound derivatives have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These derivatives react quantitatively with amines upon irradiation, making them valuable for biochemical applications, particularly in placing chromophores adjacent to binding sites without blocking them (Jelenc, Cantor, & Simon, 1978).

Application in Solution Phase Library Synthesis

4-Methoxybenzyl-4-nitrophenylcarbonate, a related reagent, has demonstrated utility in the N-protection of amidinonaphthol, essential for the multiparallel solution phase synthesis of substituted benzamidines. This application highlights the versatility of this compound derivatives in chemical synthesis (Bailey, Baker, Hayler, & Kane, 1999).

Photoreactions with Cyanide Ion

Studies on the photoreactions of this compound with cyanide ion revealed that photosubstitution by cyanide ion is the dominant reaction, offering insights into the behavior of this compound under specific conditions. This research provides a deeper understanding of the photoreactivity of nitrobiphenyl derivatives (Vink, Verheijdt, Cornelisse, & Havinga, 1972).

Influence on Nuclear Reactivity in Organic Reactions

The decomposition of N-nitroso-p-acetanisidide in nitrobenzene, yielding this compound, illustrates the influence of substituent groups on nuclear reactivity. This study contributes to the understanding of how different substituents affect the formation of substituted biphenyls through reactions of aromatic diazo and cognate compounds (Simamura & Migita, 1954).

Role in Langmuir-Blodgett Films

The use of side-chain liquid crystalline copolymers containing nitrobiphenyl, including derivatives of this compound, in the fabrication of Langmuir multilayers demonstrates their application in materials science. These films exhibit noncentrosymmetric structures, proving useful in creating polar polymeric layers (Ou, Percec, Mann, Lando, Zhou, & Singer, 1993).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIINENVMPWGQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456238 | |

| Record name | 4-Methoxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2143-90-0 | |

| Record name | 4-Methoxy-4'-nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 4-methoxy-4'-nitrobiphenyl in electrophilic aromatic substitutions?

A1: this compound is an interesting substrate for studying electrophilic aromatic substitutions due to the presence of both an electron-donating group (methoxy) and an electron-withdrawing group (nitro) on the biphenyl system. The methoxy group activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Conversely, the nitro group deactivates the ring and directs the electrophile to the meta position. This interplay of electronic effects influences the regioselectivity of electrophilic aromatic substitutions on this molecule.

Q2: How has the synthesis of this compound been achieved?

A2: One approach to synthesizing this compound involves the decomposition of N-nitroso-p-nitroacetanilide in anisole []. This reaction generates a p-nitrophenyl radical, which then reacts with anisole to yield a mixture of this compound, along with 2-methoxy-4′-nitrobiphenyl and 3-methoxy-4′-nitrobiphenyl as byproducts. Another method utilizes a palladium-catalyzed Stille coupling reaction between 4-nitrophenyl trifluoromethanesulfonate and tributyl(4-methoxyphenyl)stannane []. This approach provides a more controlled route to the desired product.

Q3: What insights have computational chemistry studies provided on the structure and properties of this compound?

A3: Density Functional Theory (DFT) calculations have been employed to investigate the vibrational spectra, molecular structure, and electronic properties of this compound []. These calculations can provide valuable information on molecular geometry, electronic transitions, and other physicochemical properties relevant to understanding the reactivity and potential applications of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E,6E,8E,10Z)-10-[(3aS,5aR,7S,9aR,9bS)-7-acetyloxy-3a,6,6,9a-tetramethyl-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-3-ylidene]-2,6-dimethylundeca-2,4,6,8-tetraenoic acid](/img/structure/B1250954.png)

![6alpha-[(S)-1-hydroxyethyl]-2-[(R)-tetrahydrofuran-2-yl]pen-2-em-3-carboxylate](/img/structure/B1250956.png)